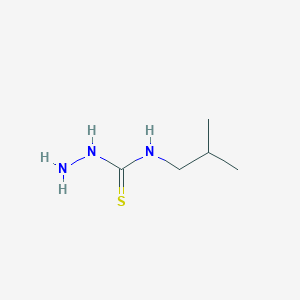

4-Isobutylthiosemicarbazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13N3S |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

1-amino-3-(2-methylpropyl)thiourea |

InChI |

InChI=1S/C5H13N3S/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) |

InChI Key |

NXCOJHOEPLNGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=S)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Isobutylthiosemicarbazide

Established Synthetic Pathways for Substituted Thiosemicarbazides

The synthesis of thiosemicarbazide (B42300) derivatives can be accomplished through several methods, with the most common approach involving the nucleophilic addition of hydrazines to isothiocyanates. researchgate.net

The most fundamental and widely adopted method for preparing N4-substituted thiosemicarbazides is the reaction between a primary amine-derived isothiocyanate and hydrazine (B178648). researchgate.net This process typically involves two main steps. First, the primary amine, in this case, isobutylamine (B53898), is converted into isobutyl isothiocyanate. This transformation can be achieved by reacting the amine with reagents such as carbon disulfide (CS₂) or thiophosgene (B130339) (SCCl₂). nih.gov The resulting isothiocyanate possesses a reactive electrophilic carbon atom in the –N=C=S group.

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing reaction times, and employing more environmentally benign conditions. For the synthesis of thiosemicarbazides and their derivatives, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. researchgate.netacs.org This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. The application of microwave irradiation to the condensation reaction between isobutyl isothiocyanate and hydrazine can accelerate the formation of 4-isobutylthiosemicarbazide.

Another advanced strategy involves the use of dithiocarbamic acid salts. In this approach, hydrazine is reacted with an N-substituted dithiocarbamic acid salt in an aqueous medium. google.com For the synthesis of this compound, isobutylamine would first be reacted with carbon disulfide in the presence of a base like ammonia (B1221849) to form an ammonium (B1175870) isobutyldithiocarbamate salt. This salt is then heated with a hydrazine salt solution, leading to the formation of the desired product in high yields. google.com This method avoids the isolation of the often volatile and pungent isothiocyanate intermediate.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and reaction time. nsf.govucla.edu For the synthesis of this compound via the isothiocyanate pathway, several parameters can be adjusted, including the choice of solvent, reaction temperature, and reactant stoichiometry. researchgate.netresearchgate.net

Solvents such as ethanol (B145695), methanol, and acetonitrile (B52724) are commonly used. researchgate.netresearchgate.net The choice of solvent can influence the solubility of reactants and the reaction rate. Temperature plays a significant role; while the reaction proceeds at room temperature, applying heat (reflux) typically increases the reaction rate and drives the reaction to completion more quickly. mdpi.com However, excessively high temperatures should be avoided to prevent potential decomposition of reactants or products. The molar ratio of reactants is also a key factor. Using a slight excess of hydrazine can help ensure the complete consumption of the isothiocyanate intermediate. The impact of these variables is often studied systematically using factorial design experiments to identify the most effective combination for achieving the highest yield. rsc.org

Table 1: Optimization of Reaction Conditions for this compound Synthesis This interactive table illustrates how different reaction parameters can influence the final product yield. The data is representative of typical optimization studies.

| Entry | Solvent | Temperature (°C) | Hydrazine Molar Excess | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 25 | 1.1 | 12 | 75 |

| 2 | Ethanol | 78 (Reflux) | 1.1 | 3 | 92 |

| 3 | Methanol | 65 (Reflux) | 1.1 | 4 | 89 |

| 4 | Acetonitrile | 82 (Reflux) | 1.1 | 3 | 85 |

| 5 | Ethanol | 78 (Reflux) | 1.0 | 3 | 88 |

| 6 | Ethanol | 78 (Reflux) | 1.5 | 3 | 94 |

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analytical detection. nih.govnih.gov

The this compound molecule contains reactive N-H protons that can be targeted for derivatization. These modifications are often designed to enhance detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). nih.gov For instance, attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can significantly improve detection sensitivity in UV-Vis or fluorescence-based HPLC detectors. nih.gov Reagents like dansyl chloride or benzoyl chloride can be reacted with the N-H groups of the thiosemicarbazide to introduce moieties that are easily detected. This strategy is particularly useful when analyzing trace amounts of the compound in complex mixtures. nih.gov

Silylation is a common derivatization technique used to prepare samples for Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). dntb.gov.ua This process involves replacing the active hydrogen atoms in -NH groups with a trimethylsilyl (B98337) (TMS) group, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). aliyuncs.com

The derivatization of this compound with a TMS reagent would increase its volatility and thermal stability, which are essential properties for successful GC analysis. The resulting silylated derivative is less polar and more amenable to vaporization without decomposition in the GC injector port. The reaction is usually rapid and can be performed at room temperature or with gentle heating in a suitable solvent. aliyuncs.com This modification allows for the sensitive and accurate quantification of this compound by GC-MS. dntb.gov.ua

Table 2: Common Silylating Agents for Derivatization This table provides an overview of common reagents used for silylation, a key technique for preparing compounds like this compound for GC-MS analysis.

| Silylating Agent | Abbreviation | Common Byproducts | Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Highly reactive, volatile byproducts are suitable for GC analysis. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | One of the most volatile and reactive TMS reagents available. |

| Trimethylsylimidizole | TMSI | Imidazole | Very strong silyl (B83357) donor, often used for hindered hydroxyl groups. |

Functional Group Modifications for Analytical Enhancement

Acylation Methods

The general reaction of an acid anhydride (B1165640) with a nucleophile like this compound involves the nucleophilic attack of one of the nitrogen atoms on a carbonyl carbon of the anhydride. This is followed by the departure of a carboxylate leaving group, resulting in the acylated thiosemicarbazide. libretexts.orglibretexts.org

Table 1: Examples of Acylation Reactions with Thiosemicarbazides

| Acylating Agent | Thiosemicarbazide Derivative | Product Type | Reference |

| 4,5-Dichlorophthalic anhydride | Thiosemicarbazide | Phthalic acid derivative | mdpi.com |

| Generic Acid Anhydride | This compound (projected) | N-Acyl-4-isobutylthiosemicarbazide | libretexts.orglibretexts.org |

Hydrazine-Based Derivatizations for Enhanced Detection

The analytical detection of compounds is often enhanced by derivatization, a process that modifies the analyte to improve its detectability by methods such as HPLC or mass spectrometry. While hydrazine-based reagents are commonly employed to derivatize carbonyl compounds for enhanced detection nih.govnih.gov, the literature does not extensively cover the derivatization of thiosemicarbazides themselves using hydrazine-based reagents for analytical purposes.

Thiosemicarbazide derivatives can be analyzed by techniques like RP-HPLC to determine properties such as lipophilicity, which is important in drug design. nih.gov Furthermore, some thiosemicarbazide derivatives have been developed as analytical reagents for the detection of metal ions, where the thiosemicarbazide moiety acts as a selective complexing agent, and a fluorophore group provides a detectable signal. dergipark.org.trdergipark.org.tr However, these applications utilize the inherent properties of the thiosemicarbazide or its derivatives, rather than involving a derivatization of the thiosemicarbazide with a hydrazine-based reagent to enhance its detection. The lack of specific literature on this topic suggests that this may not be a common or established method for the analytical detection of this compound.

Cyclization and Condensation Reactions to Form Novel Heterocyclic Scaffolds (e.g., Thiadiazoles from Thiosemicarbazides)

A significant application of this compound in synthetic organic chemistry is its use as a precursor for the synthesis of heterocyclic compounds, most notably 1,3,4-thiadiazoles. These reactions typically involve the cyclization of the thiosemicarbazide backbone.

One of the most direct methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a 4-substituted thiosemicarbazide with a carboxylic acid. For example, the reaction can be carried out using phosphorus pentachloride as a catalyst in a solid-phase grinding method, which offers advantages such as mild reaction conditions and high yields. google.com

Another common route involves the reaction of a thiosemicarbazide with carbon disulfide. This reaction, when carried out in an aqueous phase at elevated temperatures, can produce 2-amino-5-mercapto-1,3,4-thiadiazoles in high yields. google.com The reaction of amines with carbon disulfide is a well-established method for the formation of dithiocarbamates, which can then undergo further reactions. researchgate.net

Furthermore, 2-amino-5-substituted-1,3,4-thiadiazoles can be synthesized through the iodine-mediated cyclization of thiosemicarbazones, which are themselves formed from the condensation of a thiosemicarbazide with an aldehyde. nih.gov There are numerous methods available for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, highlighting the versatility of thiosemicarbazides as building blocks in heterocyclic chemistry. researchgate.netorganic-chemistry.org

Table 2: Reagents for Cyclization of Thiosemicarbazides to 1,3,4-Thiadiazoles

| Reagent | Thiosemicarbazide Derivative | Product Type | Reference |

| Carboxylic Acid / PCl5 | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | google.com |

| Carbon Disulfide | 4-Phenylthiosemicarbazide | 2-Amino-5-mercapto-1,3,4-thiadiazole | google.com |

| Aldehyde / Iodine | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

Coordination Chemistry of 4 Isobutylthiosemicarbazide and Its Metal Complexes

Ligand Properties and Donor Atom Characteristics of Thiosemicarbazides

Thiosemicarbazides represent a significant class of ligands in coordination chemistry due to their versatile binding capabilities and the presence of multiple donor atoms. chemchart.com Their ability to form stable complexes with a wide array of metal ions has made them a subject of considerable study. nih.govnih.gov The fundamental structure, R¹R²N-NH-C(=S)-NR³R⁴, features nitrogen and sulfur atoms that are key to their coordination behavior.

Thiosemicarbazides are known for their ability to act as multidentate ligands, meaning they can bind to a central metal ion through more than one donor atom. Most commonly, they function as bidentate ligands, coordinating through the sulfur atom of the thione group and the nitrogen atom of the hydrazinic moiety (-NH-). acs.org This dual coordination forms a stable five-membered chelate ring with the metal ion, a favored configuration in coordination chemistry. nih.gov

The versatility of thiosemicarbazides allows for other coordination modes as well. In some instances, they can act as monodentate ligands, binding solely through the sulfur atom. nih.govacs.org Furthermore, when incorporated into larger molecules, particularly through condensation with aldehydes or ketones to form thiosemicarbazones, the resulting Schiff base ligands can exhibit tridentate or even tetradentate behavior, involving additional donor atoms from the aldehyde or ketone precursor. nih.gov This chelating ability is crucial for the formation of stable metal complexes. chemchart.combenthamopenarchives.com

A critical aspect of the coordination chemistry of thiosemicarbazides is their existence in tautomeric forms: the thione form and the thiol form. This phenomenon is known as thione-thiol tautomerism.

Thione Form: In the solid state and in most solutions, the thiosemicarbazide (B42300) ligand exists predominantly in the thione form , characterized by a carbon-sulfur double bond (C=S). In this form, the ligand is neutral and typically coordinates as a bidentate N,S donor.

Thiol Form: Under certain conditions, such as in the presence of a metal ion and in a suitable pH environment, the ligand can undergo deprotonation and tautomerize to the thiol form . This form contains a carbon-sulfur single bond and a sulfur-hydrogen bond (or, upon deprotonation, a negatively charged thiolate group, C-S⁻).

Synthesis and Characterization of 4-Isobutylthiosemicarbazide Metal Complexes

As previously noted, specific literature detailing the synthesis and characterization of metal complexes derived exclusively from the this compound ligand is not available in the searched scientific databases. The following subsections are therefore placeholders in the requested structure.

No specific research findings for this compound were identified.

Generally, the synthesis of transition metal complexes with N-substituted thiosemicarbazides involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol (B145695) or methanol. nih.govacs.org The resulting complexes are then characterized using techniques such as FT-IR, UV-Vis spectroscopy, NMR, and single-crystal X-ray diffraction to determine the coordination mode and geometry. nih.gov

No specific research findings for this compound were identified.

The coordination chemistry of thiosemicarbazides with main group metals is also an area of interest. researchgate.net Synthesis follows similar pathways to those for transition metals. The resulting complexes often exhibit different coordination geometries depending on the size and electronic properties of the main group metal ion.

Geometrical Aspects and Stereochemistry of this compound Metal Complexes

No specific research findings for this compound were identified.

The geometry and stereochemistry of metal complexes are dictated by the coordination number of the central metal ion and the nature of the ligands. For thiosemicarbazide complexes, common geometries include:

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). nih.gov

Tetrahedral: Common for four-coordinate complexes where the metal ion has a d¹⁰ configuration, such as Zn(II) or Cu(I). nih.gov

Octahedral: Typically found in six-coordinate complexes, which may involve two tridentate ligands or a combination of bidentate and monodentate ligands. nih.gov

These geometries can give rise to various forms of isomerism, including geometric (cis/trans) isomers in square planar and octahedral complexes. For instance, in a square planar complex of the type [M(L)₂X₂], where L is a monodentate ligand and X is another, the X ligands can be arranged adjacent to each other (cis) or opposite each other (trans). In octahedral complexes with two bidentate thiosemicarbazide ligands and two monodentate ligands, similar cis/trans possibilities exist.

Coordination Numbers and Geometries

The coordination number and geometry of metal complexes involving N-substituted thiosemicarbazide ligands are influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction conditions. For ligands like this compound, coordination typically results in common geometries such as square planar, tetrahedral, and octahedral.

Coordination Number 4 : This coordination number is frequently observed and can lead to two primary geometries:

Square Planar : This geometry is particularly common for d⁸ metal ions like Nickel(II). In these complexes, the thiosemicarbazide ligand often acts as a bidentate N,S donor, leading to a stable, planar arrangement. For instance, Ni(II) complexes with N(4)-substituted thiosemicarbazones frequently adopt a square planar geometry with a N₂S₂ coordination environment. mdpi.compearson.com

Tetrahedral : Tetrahedral geometry is also possible for four-coordinate complexes, especially with d¹⁰ metal ions like Zinc(II). researchgate.netacs.org Some Cu(I) complexes with N-substituted thiosemicarbazides have also been found to exhibit a distorted tetrahedral geometry. nih.gov

Coordination Number 6 :

Octahedral : This is a very common coordination geometry for transition metal complexes. researchgate.net In the case of this compound, an octahedral geometry would typically involve two tridentate ligands or a combination of bidentate thiosemicarbazide ligands and other monodentate ligands arranging around the central metal ion. Complexes of Co(II), Ni(II), and Cu(II) with thiosemicarbazone derivatives have been reported to exhibit octahedral geometry. researchgate.netnih.gov Iron(III) complexes with related isothiosemicarbazone ligands can also adopt a pseudo-octahedral geometry. nih.gov

The table below summarizes the common coordination numbers and geometries observed for transition metal complexes with ligands structurally similar to this compound.

| Metal Ion | Coordination Number | Typical Geometry |

| Ni(II) | 4 | Square Planar mdpi.comresearchgate.net |

| Ni(II) | 6 | Octahedral nih.gov |

| Cu(I) | 4 | Tetrahedral nih.gov |

| Zn(II) | 4 | Tetrahedral researchgate.netacs.org |

| Zn(II) | 5 | Distorted Square-Base Pyramid mdpi.com |

| Fe(III) | 6 | Distorted Octahedral nih.govresearchgate.net |

| Co(II), Cu(II) | 6 | Octahedral researchgate.net |

Isomerism in Coordination Compounds

Coordination compounds with the same chemical formula can exist as different isomers, which have distinct arrangements of ligands around the central metal ion. uomustansiriyah.edu.iq For complexes of this compound, several types of isomerism are theoretically possible, particularly geometric isomerism.

Geometric (cis-trans) Isomerism : This type of isomerism is common in square planar and octahedral complexes. savemyexams.com

In a four-coordinate square planar complex with a general formula [M(L)₂X₂], where L represents the monodentate this compound (assuming it coordinates in a monodentate fashion in some cases) and X is another ligand, cis and trans isomers are possible. In the cis isomer, identical ligands are adjacent (90° apart), while in the trans isomer, they are opposite (180° apart). uomustansiriyah.edu.iq A well-known example of this is seen in platinum complexes like Pt(NH₃)₂Cl₂. cognitoedu.org

In a six-coordinate octahedral complex of the type [M(L)₄X₂], the two X ligands can be positioned adjacent to each other (cis) or on opposite sides of the metal ion (trans). cognitoedu.orgdocbrown.info Similarly, for a complex with two bidentate this compound ligands and two monodentate ligands, [M(L-L)₂X₂], cis and trans arrangements of the X ligands can occur.

The table below illustrates the potential for geometric isomerism in hypothetical complexes of this compound (represented as L or L-L).

| Complex Type | Geometry | Isomer Type | Description |

| [M(L-L)₂X₂] | Octahedral | cis/trans | The two 'X' ligands can be adjacent or opposite. savemyexams.comcognitoedu.org |

| [M(L)₂X₂] | Square Planar | cis/trans | The two 'X' ligands can be adjacent or opposite. uomustansiriyah.edu.iqcognitoedu.org |

Electronic and Structural Dynamics of this compound Coordination Compounds

The electronic properties of coordination compounds are primarily dictated by electron transitions involving the d-orbitals of the central metal ion. These transitions are responsible for the color and magnetic properties of the complexes.

The electronic absorption spectra of transition metal complexes typically show two main types of transitions:

d-d Transitions : These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t₂g to e_g in an octahedral field). libretexts.org These transitions are characteristically weak. The number of absorption bands depends on the d-electron configuration of the metal ion and the geometry of the complex. For instance, d¹, d⁴, d⁶, and d⁹ octahedral complexes usually show one broad absorption band, whereas d², d³, d⁷, and d⁸ complexes can exhibit three bands. uomustansiriyah.edu.iq

Charge-Transfer (CT) Transitions : These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. uomustansiriyah.edu.iq

Ligand-to-Metal Charge Transfer (LMCT) : An electron moves from a ligand-based orbital to a metal-based orbital. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT) : An electron is excited from a metal-centered orbital to an empty ligand-centered orbital. libretexts.org

The specific energies of these transitions are sensitive to the ligand field created by this compound and any other coordinated ligands.

Structural dynamics in the solid state can also be a feature of such coordination compounds. For example, some complexes with flexible ligands can undergo single-crystal-to-single-crystal rearrangements upon changes in their environment, such as solvent exchange. These transformations can alter the coordination geometry or the packing of the complex ions in the crystal lattice. mdpi.com

Advanced Spectroscopic Characterization Techniques for 4 Isobutylthiosemicarbazide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-isobutylthiosemicarbazide, offering precise information about the atomic arrangement and connectivity within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.comlabmanager.com For this compound, the signals in these spectra can be predicted based on the analysis of similar N(4)-substituted thiosemicarbazide (B42300) structures. iosrjournals.orgjuniv.edu

In the ¹H NMR spectrum, the protons of the isobutyl group are expected to show characteristic splitting patterns. The terminal methyl groups (CH₃) would appear as a doublet, the methine proton (CH) as a multiplet, and the methylene (B1212753) protons (CH₂) adjacent to the nitrogen as a doublet of doublets or a triplet, depending on the coupling. The protons on the nitrogen atoms (NH and NH₂) typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. s-a-s.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the thiocarbonyl group (C=S) is characteristically found in the downfield region of the spectrum. The carbons of the isobutyl group will appear in the aliphatic region. acs.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is predictive and based on data from analogous compounds. Actual values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isobutyl CH₃ | ~ 0.9 (doublet) | ~ 20 |

| Isobutyl CH | ~ 1.8-2.0 (multiplet) | ~ 28-30 |

| Isobutyl CH₂ | ~ 3.1-3.3 (triplet/doublet of doublets) | ~ 55-58 |

| NH₂ | Broad singlet, variable (e.g., 4.2-4.4) | - |

| N(2)H | Broad singlet, variable (e.g., 9.0-9.6) | - |

| N(4)H | Broad singlet, variable (e.g., 5.4-5.9) | - |

| C=S | - | ~ 175-180 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. thermofisher.commdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships. mdpi.com For this compound, COSY spectra would show cross-peaks connecting the CH proton to both the CH₂ and CH₃ protons of the isobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). mdpi.comsfr.ca An HSQC spectrum would definitively link the proton signals of the isobutyl group (CH₃, CH, CH₂) to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). mdpi.com It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, an HMBC spectrum could show a correlation from the methylene (CH₂) protons of the isobutyl group to the thiocarbonyl carbon (C=S), confirming the attachment of the isobutyl group to the N(4) position.

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum, a phenomenon known as the solvent effect. researchgate.net These interactions between the solute and solvent molecules can alter the electronic environment of the nuclei. researchgate.net

For thiosemicarbazide derivatives, this effect is particularly pronounced for the exchangeable N-H protons. In protic solvents like DMSO-d₆, hydrogen bonding interactions can lead to broader signals and different chemical shifts compared to spectra recorded in less polar solvents like chloroform-d (B32938) (CDCl₃). researchgate.net For example, the N-H proton signals in DMSO-d₆ are often observed at a lower field (higher ppm value) due to strong hydrogen bonding with the sulfoxide (B87167) oxygen. It is therefore critical to report the solvent used when documenting NMR data to ensure accurate interpretation and comparison.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and the nature of chemical bonds within a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of its chemical bonds. iosrjournals.org The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key vibrational bands are expected for the N-H, C-H, and C=S groups.

The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups typically appear as distinct bands in the 3100-3400 cm⁻¹ region. The C-H stretching vibrations of the isobutyl group's methyl and methylene components are expected in the 2850-3000 cm⁻¹ range. The thiocarbonyl (C=S) stretching vibration is a crucial marker for thiosemicarbazides. However, this vibration is often coupled with other modes, particularly C-N stretching, and can appear as a band of medium to weak intensity in the 700-1300 cm⁻¹ range. s-a-s.org

Characteristic FTIR Absorption Bands for this compound Derivatives

The following table presents typical wavenumber ranges for key functional groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H stretching (NH₂ and NH) | 3100 - 3400 | Medium to Strong |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H bending | 1550 - 1650 | Medium |

| C-N stretching | 1400 - 1500 | Medium |

| C=S stretching (coupled) | 700 - 1300 | Medium to Weak |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. juniv.edu This makes it particularly useful for analyzing symmetric and non-polar bonds.

For this compound, Raman spectroscopy can provide confirmatory data for the molecular structure. The C=S stretching vibration, which can be weak or ambiguous in the FTIR spectrum, often gives a more intense and readily identifiable signal in the Raman spectrum, typically observed in the 700-750 cm⁻¹ region for thiourea-like compounds. Similarly, symmetric C-C bond vibrations within the molecular backbone may be more prominent in the Raman spectrum. The combination of both FTIR and Raman data allows for a more complete and reliable characterization of the vibrational properties of this compound and its derivatives. juniv.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. rsc.orgmdpi.com When a molecule, such as a thiosemicarbazide derivative, is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). libretexts.org The m/z of this ion provides the molecular weight of the compound.

These energetically unstable molecular ions often break apart into smaller, characteristic fragments. libretexts.org The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the compound's structure. nih.gov For thiosemicarbazide derivatives, fragmentation typically involves the cleavage of bonds adjacent to the thioamide group, the hydrazine (B178648) linkage, and within the isobutyl group. mdpi.comlibretexts.org Analysis of the mass differences between the molecular ion and the fragment ions allows for the reconstruction of the molecule's structure. For instance, in aliphatic amines and amides, alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen or carbonyl group) is a common and dominant fragmentation pathway. libretexts.org Similarly, for a compound like this compound, a prominent fragment would be expected from the loss of the isobutyl group.

Table 1: Common Fragmentation Patterns in Thiosemicarbazide Derivatives

| Fragmentation Process | Description | Expected Fragment Ion |

|---|---|---|

| α-Cleavage | Cleavage of the C-C bond adjacent to the N-4 nitrogen. | [M - C₄H₉]⁺ |

| Hydrazine Bond Cleavage | Scission of the N-N bond. | [C₄H₉NHCS]⁺ or [NH₂NH]⁺ |

| Thioamide Fragmentation | Cleavage around the C=S group. | Varies based on ionization method |

| Loss of Neutral Molecules | Elimination of small, stable molecules like H₂S or NH₃. | [M - H₂S]⁺ or [M - NH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. ijper.org For a compound like this compound or its similarly volatile derivatives, GC-MS can be used to separate it from a mixture and provide a clean mass spectrum for identification. jocpr.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. ijper.org As each separated component elutes from the column, it enters the MS ion source, where it is ionized, fragmented, and detected. nih.gov The resulting data consists of a chromatogram showing peaks for each separated compound and a mass spectrum for each peak, allowing for confident identification by comparing the obtained spectrum with library databases like the NIST library. ijper.orgnist.gov Studies on various organic compounds, including those of plant origin, have demonstrated the utility of GC-MS in identifying chemical constituents based on their mass spectra and retention times. nih.govijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing compounds that are non-volatile, thermally labile, or of high molecular weight, which are not suitable for GC-MS. rsc.orglittlemsandsailing.com Many thiosemicarbazide derivatives, especially larger molecules or metal complexes, fall into this category. mdpi.com LC-MS combines the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.orgnih.gov

The LC-MS/MS technique (tandem mass spectrometry) is particularly powerful for structural elucidation. nih.gov For example, in the analysis of the anticancer agent 2-benzoylpyridine (B47108) 4-ethyl-3-thiosemicarbazone (Bp4eT), LC-MS/MS was used to identify its phase I metabolites in vitro and in vivo. nih.gov The technique allowed researchers to separate the parent drug from its metabolites and then fragment the individual ions to determine the metabolic changes, such as the oxidation of the thiocarbonyl group. nih.gov This approach is invaluable for studying how thiosemicarbazide derivatives are processed in biological systems. littlemsandsailing.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov While conventional MS can give a nominal mass (integer mass), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). measurlabs.com

For a novel or unknown thiosemicarbazide derivative, HRMS is critical for confirming its identity. By matching the experimentally determined accurate mass with the theoretical mass calculated from the proposed chemical formula, researchers can have high confidence in the compound's composition. nih.gov HRMS is often coupled with LC (LC-HRMS) or used in tandem MS experiments (HRMS/MS) to characterize complex mixtures and elucidate the structures of unknown compounds and their degradation products with a high degree of certainty. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet (UV) and visible light with a molecule, leading to the excitation of electrons from lower to higher energy orbitals. nih.gov The resulting spectra provide information about the electronic structure and conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–700 nm range. utoronto.ca For thiosemicarbazide derivatives, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions involving the π electrons of the C=S (thiocarbonyl) group and non-bonding (n) electrons on the nitrogen and sulfur atoms. researchgate.netacs.org

The primary electronic transitions observed are:

π → π* transitions: These are typically high-energy transitions occurring in systems with double bonds (like C=S). They result in strong absorption bands. researchgate.net

n → π* transitions: These involve the excitation of a non-bonding electron (from N or S) to an antibonding π* orbital. These transitions are lower in energy and result in weaker absorption bands at longer wavelengths. nih.gov

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.netresearchgate.net In thiosemicarbazone derivatives, which feature extended conjugation, the λmax is shifted to longer wavelengths (a bathochromic shift). utoronto.ca Studies on various thiosemicarbazone derivatives show absorption maxima in the range of 290-400 nm, corresponding to these transitions. acs.orgacs.orgresearchgate.net

Table 2: UV-Vis Absorption Maxima for Selected Thiosemicarbazone Derivatives

| Compound Derivative Class | Solvent | λmax (nm) | Assigned Transition |

|---|---|---|---|

| Chromone-based Thiosemicarbazone | Not Specified | ~300-350 | π → π* and n → π |

| Isatin-incorporated Thiazolyl-Coumarin | Not Specified | ~350-400 | π → π |

| Benzaldehyde Thiosemicarbazone | Various | ~290-340 | π → π* |

Note: Data is generalized from studies on various derivatives as specific values for this compound are not available. acs.orgacs.orgresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, certain thiosemicarbazide derivatives, particularly those with aromatic or extended conjugated systems, can exhibit fluorescence. This technique provides insights into the molecule's excited state properties and its interaction with the environment.

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and rigidity. Research on some thiosemicarbazone derivatives has explored their use as fluorescent sensors. For instance, the fluorescence of a derivative can be "quenched" (decreased) or enhanced in the presence of specific metal ions, making them useful for analytical detection. The study of these photophysical properties is crucial for applications in materials science and biochemical sensing.

X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. This method is instrumental in elucidating the three-dimensional structure of molecules in their solid state.

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to retrieve detailed research findings on the crystal structure of this compound. This investigation did not yield a publicly available single-crystal X-ray diffraction study for this specific compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific molecular geometry, for this compound cannot be presented.

While the crystal structures of numerous thiosemicarbazide derivatives and their corresponding thiosemicarbazones have been determined and are well-documented, the specific structural details for the 4-isobutyl derivative remain uncharacterized in the accessible scientific literature. The study of related compounds generally reveals key structural features, such as the planarity of the thiosemicarbazide backbone and the presence of intermolecular hydrogen bonding, which significantly influence the crystal packing. However, without a dedicated crystallographic study of this compound, any discussion of its specific solid-state structure would be speculative.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to provide the precise and scientifically accurate data for its solid-state molecular and crystal structure.

Computational and Theoretical Investigations of 4 Isobutylthiosemicarbazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the reactivity of 4-isobutylthiosemicarbazide. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy landscapes.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization.

These calculations yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. From the optimized structure, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Further analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution across the molecule. The MEP map illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), highlighting sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for Thiosemicarbazide (B42300) Derivatives The following data is representative of values obtained for thiosemicarbazide compounds and serves as an illustrative example for this compound.

| Parameter | Typical Value | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (µ) | 4.5 Debye | Measure of the molecule's overall polarity |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added (-ELUMO) |

Ab initio (Latin for "from the beginning") molecular orbital calculations are another class of quantum chemistry methods that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous way to study molecular systems.

While computationally more demanding than DFT, ab initio methods are valuable for providing benchmark results and for systems where standard DFT functionals may be less accurate. For this compound, these calculations can be used to refine energy profiles for reaction mechanisms and to obtain highly accurate values for properties like electron affinity and ionization potential. nih.gov The Fragment Molecular Orbital (FMO) method, an ab initio-based approach, can be particularly useful for analyzing intermolecular interactions between the molecule and a larger biological target by calculating the energy contributions of individual fragments. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of every atom is tracked. mdpi.com Analysis of this trajectory allows for a detailed conformational analysis, revealing the flexibility of the isobutyl group and the thiosemicarbazide backbone. It can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations provide crucial insights into intermolecular interactions. By analyzing the distance and orientation between atoms of this compound and surrounding water molecules, one can identify and quantify hydrogen bonds and other non-covalent interactions that govern its solubility and behavior in an aqueous environment.

In Silico Predictions of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

In a typical docking study, the three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank. A docking algorithm then samples a large number of possible conformations and orientations of this compound within the protein's active site. These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com A lower binding energy score indicates a more favorable and stable interaction.

The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. For instance, the hydrogen atoms of the N-H groups and the sulfur atom of the C=S group in this compound are potential hydrogen bond donors and acceptors, respectively.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to demonstrate the typical output of a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | ASP-145, LYS-72, LEU-25, VAL-33 |

| Hydrogen Bonds | N-H --- O (ASP-145) N-H --- O (LYS-72) |

| Hydrophobic Interactions | Isobutyl group with LEU-25, VAL-33 |

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. DFT calculations are commonly used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to the peaks observed in an IR or Raman spectrum. Although there is often a systematic deviation from experimental values, this can be corrected using a scaling factor, allowing for a reliable assignment of spectral bands to specific molecular motions, such as N-H stretching, C=S stretching, and N-C-N bending.

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing the theoretically predicted spectrum with the experimental one helps confirm the molecular structure and assign specific resonances to individual atoms within this compound.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table presents hypothetical data based on known frequencies for thiosemicarbazide functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3410 | 3350-3400 |

| C-H Stretch (isobutyl) | 2965 | 2950-2970 |

| N-H Bend | 1630 | 1600-1640 |

| C=S Stretch | 845 | 830-860 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built on the principle that the structural or physicochemical properties of a molecule determine its activity.

To develop a QSAR model for a class of compounds including this compound, one would first synthesize and test a series of related thiosemicarbazide derivatives for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀). nih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical relationship is established between a selection of these descriptors and the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds and to identify which molecular features are most important for enhancing activity, thereby guiding future drug design efforts. nih.gov

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.85 * LogP - 0.12 * ΔE + 1.54

This equation would suggest that activity increases with higher hydrophobicity (LogP) and decreases as the HOMO-LUMO gap (ΔE) gets larger.

Mechanistic Insights into Biological Activity of 4 Isobutylthiosemicarbazide Derivatives in Vitro Models

In Vitro Antiproliferative Activity Mechanisms

Thiosemicarbazones, a class of compounds derived from thiosemicarbazides, have demonstrated notable antiproliferative effects. The mechanisms underlying this activity are multifaceted, involving the induction of programmed cell death and interference with cellular processes essential for cancer cell growth.

Evaluation in Established Cancer Cell Lines

While specific studies focusing exclusively on 4-isobutylthiosemicarbazide are limited, research on related thiosemicarbazone derivatives provides valuable data. For instance, various thiosemicarbazone compounds have been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities. The antiproliferative potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of thiosemicarbazone derivatives based on (-)-camphene (B1212284) and R-(+)-limonene were tested against human melanoma cells (SK-MEL-37), with the most active compounds exhibiting IC50 values ranging from 11.56 to 55.38 μM after 72 hours of treatment. plos.org Another study on copper(II)-thiosemicarbazone complexes reported a potent anti-proliferative activity with an IC50 value of 0.20 ± 0.04 µM against human lung carcinoma cell lines (A549). researchgate.net

Antiproliferative Activity of Thiosemicarbazone Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| (-)-camphene and R-(+)-limonene based thiosemicarbazones | SK-MEL-37 (Human Melanoma) | 11.56 - 55.38 µM | plos.org |

| Copper(II)-thiosemicarbazone complexes | A549 (Human Lung Carcinoma) | 0.20 ± 0.04 µM | researchgate.net |

Molecular Pathways and Targets in Cellular Proliferation (e.g., DNA Synthesis Inhibition)

The anticancer action of thiosemicarbazide (B42300) derivatives is often linked to their ability to interfere with critical molecular pathways within cancer cells. One of the key mechanisms is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that certain thiosemicarbazones can trigger apoptosis in cancer cells, a desirable characteristic for an anticancer agent. plos.org

Furthermore, molecular docking and other computational studies suggest that thiosemicarbazides may exert their effects by inhibiting enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com By targeting these enzymes, these compounds can disrupt DNA synthesis and lead to the death of rapidly dividing cancer cells. Additionally, some thiosemicarbazone complexes have been found to promote cell apoptosis by catalyzing the production of intracellular reactive oxygen species (ROS), which can cause significant damage to cellular components. researchgate.net

In Vitro Antimicrobial Activity Mechanisms

Derivatives of this compound have also been investigated for their potential to combat microbial infections. In vitro studies have focused on determining their efficacy against a range of pathogens and understanding their mode of action.

Efficacy Against Bacterial and Fungal Strains

Research has demonstrated that thiosemicarbazide derivatives possess activity against various bacterial strains. For example, a study on a series of thiosemicarbazides showed bacteriostatic activity against several strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 32–256 µg/mL. nih.gov The MIC represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Another study highlighted that metal complexes of thiosemicarbazones can exhibit significant antibacterial potential, with one copper complex showing an inhibitory zone diameter of 25.78 ± 0.18 mm against E. coli. researchgate.net

Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thiosemicarbazides | Staphylococcus aureus | MIC | 32–256 µg/mL | nih.gov |

| Copper(II) thiosemicarbazone complex | Escherichia coli | Inhibitory Zone | 25.78 ± 0.18 mm | researchgate.net |

The antifungal properties of thiosemicarbazones have also been noted, with the proposed mechanism involving the disruption of fungal cell membrane function and inhibition of protein synthesis. mdpi.com

Understanding Modes of Action Against Pathogens

The antimicrobial mechanism of thiosemicarbazide derivatives is believed to involve the inhibition of essential bacterial enzymes. Molecular studies and docking simulations point towards a dual-action mechanism that includes the inhibition of DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some thiosemicarbazide derivatives have been shown to specifically decrease the ATPase activity of the ParE subunit of Staphylococcus aureus topoisomerase IV, thereby hindering its function. nih.gov

Enzyme Inhibition Studies in Cell-Free Systems

To gain a more precise understanding of the molecular targets of this compound derivatives, enzyme inhibition studies are conducted in cell-free systems. These assays allow for the direct assessment of a compound's effect on a purified enzyme without the complexities of a cellular environment.

Research has shown that thiosemicarbazone derivatives can inhibit a variety of enzymes. For instance, a series of 4-fluorocinnamaldehyde (B1661933) based thiosemicarbazones displayed significant to moderate inhibition of the urease enzyme, with IC50 values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM. nih.gov Kinetic studies of the most potent compound in this series revealed a competitive type of inhibition. nih.gov

Furthermore, other studies have explored the inhibitory potential of para-substituted thiosemicarbazones against cholinesterases. Several compounds from one series were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. acs.org The inhibitory activity of thiosemicarbazones has also been demonstrated against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov

Enzyme Inhibitory Activity of Thiosemicarbazone Derivatives

| Compound Class | Enzyme | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-fluorocinnamaldehyde based thiosemicarbazones | Urease | 2.7 ± 0.5 µM - 29.0 ± 0.5 µM | Competitive | nih.gov |

| para-substituted thiosemicarbazones | Acetylcholinesterase (AChE) | 110.19 ± 2.32 µM - 160.04 ± 0.02 µM | Not specified | acs.org |

| para-substituted thiosemicarbazones | Butyrylcholinesterase (BChE) | 145.11 ± 1.03 µM - 190.21 ± 0.13 µM | Not specified | acs.org |

Investigation of Structure-Activity Relationships in In Vitro Biological Contexts

General findings for the broader thiosemicarbazide class suggest that the nature of the substituent at the N4 position can significantly influence biological activity. Studies on various N4-substituted thiosemicarbazides have indicated that modifications at this terminus of the thiosemicarbazide skeleton can determine the potency and spectrum of their antimicrobial or cytotoxic effects. nih.gov For instance, research on thiosemicarbazides derived from hydroxybenzoic acid hydrazides has underscored the importance of the geometry at the N4-terminus for antibacterial activity. nih.gov

However, without specific experimental data on this compound derivatives, any discussion of their structure-activity relationships would be speculative. The generation of meaningful SAR data requires the synthesis of a series of analogs where the isobutyl group is systematically modified, or its position is altered, followed by consistent in vitro biological evaluation. Such studies would typically yield data on how changes in steric bulk, lipophilicity, and electronic properties, brought about by modifications to the isobutyl moiety, impact a specific biological endpoint (e.g., enzyme inhibition, cell viability, or antimicrobial activity).

The creation of detailed data tables, as requested, is contingent on the availability of such primary research data. In the absence of studies that have synthesized and tested a range of this compound derivatives, it is not possible to provide a quantitative analysis of their structure-activity relationships.

Future research in this specific area would be necessary to elucidate the precise role of the 4-isobutyl group in the biological activity of this class of compounds and to establish a clear and detailed understanding of their structure-activity relationships in various in vitro models.

Advanced Applications and Future Research Trajectories for 4 Isobutylthiosemicarbazide

Potential in Advanced Materials Chemistry

The inherent coordination capabilities of 4-isobutylthiosemicarbazide, owing to the presence of nitrogen and sulfur donor atoms, make it a promising ligand for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). While specific research on this compound in this domain is still nascent, the broader class of thiosemicarbazide (B42300) derivatives has demonstrated considerable potential.

Coordination polymers are of great interest due to their diverse structural topologies and potential applications in areas such as gas storage, separation, and sensing. The isobutyl group in this compound can influence the self-assembly process of these polymers, potentially leading to novel network architectures with tailored properties. The steric hindrance and electronic effects of the isobutyl substituent can direct the coordination geometry around the metal center, thereby controlling the dimensionality and porosity of the resulting material.

Table 1: Potential Contributions of this compound in Coordination Polymers

| Feature of this compound | Potential Impact on Coordination Polymer Properties |

| N, S Donor Atoms | Strong coordination to a variety of metal ions, forming stable frameworks. |

| Isobutyl Group | Introduction of hydrophobicity, influencing guest-host interactions. |

| Flexible Molecular Structure | Adaptability to different coordination environments, leading to diverse structural motifs. |

| Potential for Post-Synthetic Modification | The reactive amine group can be functionalized to tune material properties. |

Future research in this area could focus on the systematic synthesis and characterization of coordination polymers incorporating this compound with various transition metals. Investigating the sorption properties of these materials for environmentally relevant gases or pollutants would be a significant step forward.

Catalytic Applications of this compound Complexes

Transition metal complexes of thiosemicarbazones, which are derivatives of thiosemicarbazides, have been extensively studied for their catalytic activity in a range of organic transformations. jns.edu.afmdpi.comresearchgate.net These complexes often exhibit high efficiency and selectivity in reactions such as cross-coupling, oxidation, and reduction. By extension, metal complexes of this compound are expected to possess similar catalytic potential.

The coordination of this compound to a metal center can modulate its electronic properties and create a specific steric environment, both of which are crucial for catalytic performance. The sulfur and nitrogen atoms act as effective donors, stabilizing the metal in various oxidation states required for catalytic cycles. The isobutyl group can enhance the solubility of the complex in organic solvents and influence the accessibility of the catalytic site.

For instance, palladium complexes of thiosemicarbazones have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.com It is conceivable that a palladium complex of this compound could demonstrate comparable or even superior catalytic activity.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Metal Ion | Potential Catalytic Reaction | Role of this compound Ligand |

| Palladium(II) | Suzuki-Miyaura, Heck, Sonogashira Cross-Coupling | Stabilizes the active Pd(0) species, influences catalyst lifetime. |

| Copper(II) | Oxidation of Alcohols, A3 Coupling Reactions | Modulates the redox potential of the copper center. |

| Ruthenium(II) | Transfer Hydrogenation | Creates a chiral environment for asymmetric synthesis (if derivatized). |

| Nickel(II) | Kumada Coupling | Enhances catalyst stability and turnover number. |

Future research should involve the synthesis of a library of this compound complexes with different transition metals and their systematic evaluation in various catalytic reactions. Detailed mechanistic studies would provide valuable insights into the structure-activity relationships and guide the design of more efficient catalysts.

Role as Chemical Intermediates in Fine Chemical Synthesis

Thiosemicarbazides are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. researchgate.netnih.govresearchgate.net The presence of multiple reactive sites in the this compound molecule allows for its participation in a variety of cyclization reactions to form five- and six-membered heterocycles. These heterocyclic scaffolds are prevalent in many pharmaceuticals, agrochemicals, and functional materials.

The reaction of this compound with α-haloketones, for example, can lead to the formation of thiazole (B1198619) derivatives. Similarly, its condensation with dicarbonyl compounds can yield pyrazole (B372694) or triazine structures. The isobutyl substituent can be strategically utilized to influence the regioselectivity of these cyclization reactions and to impart specific physicochemical properties to the final products.

Table 3: Examples of Heterocyclic Systems Derivable from this compound

| Reactant | Resulting Heterocyclic Core | Potential Application Area |

| α-Haloketones | Thiazoles | Pharmaceuticals, Dyes |

| 1,3-Dicarbonyl Compounds | Pyrazoles, Pyrimidines | Agrochemicals, Ligands |

| Isothiocyanates | 1,2,4-Triazoles | Materials Science |

| Aldehydes/Ketones | Thiosemicarbazones (precursors to other heterocycles) | Medicinal Chemistry |

A promising avenue for future research is the exploration of multicomponent reactions involving this compound to access complex molecular architectures in a single synthetic step. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving reaction efficiency.

Interdisciplinary Research Prospects and Challenges

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. The collaboration between materials scientists, catalytic chemists, and synthetic organic chemists could lead to the development of innovative technologies.

One significant prospect lies in the development of functional materials where the catalytic activity of a this compound metal complex is integrated into a porous framework, such as a MOF. This could lead to highly active and recyclable heterogeneous catalysts.

A key challenge, however, is the limited availability of detailed studies specifically focused on this compound. Much of the potential discussed is extrapolated from the broader class of thiosemicarbazides and their derivatives. Therefore, a fundamental challenge is to conduct foundational research to understand the unique properties and reactivity of this specific compound.

Table 4: Interdisciplinary Research Areas and Associated Challenges

| Research Area | Key Disciplines Involved | Potential Outcome | Major Challenge |

| Catalytic MOFs | Materials Chemistry, Catalysis | Recyclable catalysts with high selectivity. | Controlling the orientation and stability of the complex within the framework. |

| Bioactive Materials | Medicinal Chemistry, Materials Science | Drug delivery systems with controlled release. | Understanding the biocompatibility and degradation of the materials. |

| Chemo-sensors | Supramolecular Chemistry, Analytical Chemistry | Selective sensors for metal ions or small molecules. | Achieving high sensitivity and selectivity for the target analyte. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Isobutylthiosemicarbazide, and how can side reactions be mitigated?

- Methodological Answer : A common approach involves reacting isobutyl isothiocyanate with hydrazine. However, stoichiometric imbalances may lead to byproducts (e.g., di-substituted derivatives). To avoid this, use t-Boc-protected hydrazine (e.g., t-butylcarbazate) to selectively form the desired product, followed by acid deprotection . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹H NMR to detect unintended adducts.

Q. How should researchers characterize the crystallographic structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Prepare high-quality crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Analyze hydrogen-bonding patterns (e.g., N–H⋯S interactions) to understand packing arrangements, as seen in related thiosemicarbazides . Use software like Olex2 or SHELX for structure refinement, ensuring an R-factor < 0.06 for reliability.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify backbone connectivity and substituent placement. For sulfur-containing groups, FT-IR (ν~1250–1350 cm⁻¹ for C=S) and mass spectrometry (ESI-MS) are indispensable. Cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, solvent effects). Standardize protocols using OECD guidelines for reproducibility. Perform dose-response curves and SAR studies to isolate structural determinants of activity. Compare results with structurally similar compounds (e.g., 4-fluorophenylthiosemicarbazide derivatives) to identify trends .

Q. What strategies optimize the synthesis of this compound for high-throughput screening?

- Methodological Answer : Adopt flow chemistry to enhance reaction control and scalability. Use microwave-assisted synthesis to reduce reaction times. For purification, employ automated flash chromatography with gradient elution. Validate purity via HPLC-UV/Vis (>98% purity threshold) and store compounds under inert conditions to prevent degradation .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like ribonucleotide reductase. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Incorporate MD simulations (>100 ns) to assess stability of ligand-protein complexes under physiological conditions .

Q. What are the best practices for analyzing non-covalent interactions in this compound crystals?

- Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). Use CrystalExplorer to generate 2D fingerprint plots. Correlate crystallographic data with thermal analysis (DSC/TGA) to assess stability. For ambiguous electron density regions, employ multipole refinement in SCXRD .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Provide detailed experimental logs (solvent ratios, temperatures, catalyst loadings) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data (e.g., NMR spectra, crystallographic .cif files). Cross-reference protocols with established methods for thiosemicarbazide synthesis .

Q. What statistical methods are appropriate for analyzing biological assay data involving this compound?

- Methodological Answer : Apply ANOVA for multi-group comparisons and Grubbs’ test for outlier removal. Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For high-dimensional data (e.g., transcriptomics), employ PCA or machine learning algorithms to identify clustering patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.